Ácido Modafinilo

Descripción general

Descripción

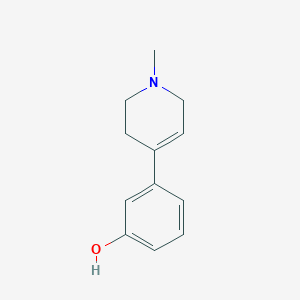

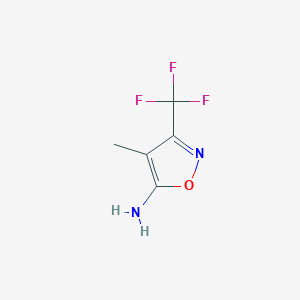

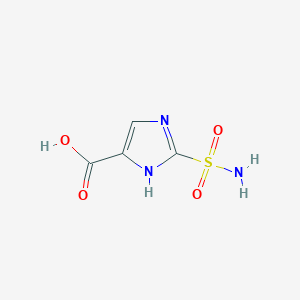

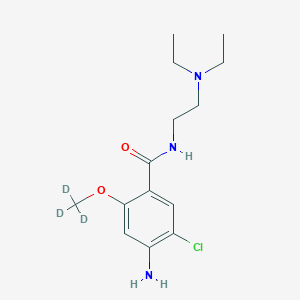

Modafinil acid belongs to the class of organic compounds known as diphenylmethanes. Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups. Modafinil acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Modafinil acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, modafinil acid is primarily located in the cytoplasm and membrane (predicted from logP).

Aplicaciones Científicas De Investigación

Actividad Antiinflamatoria

Se ha encontrado que los derivados del Modafinilo tienen actividad antiinflamatoria . En células BV2 cultivadas, los efectos antiinflamatorios de los derivados del Modafinilo se determinaron midiendo la inhibición de la producción de nitritos y la expresión de iNOS y COX-2 después de la estimulación con LPS .

Tratamiento de Trastornos Neurológicos

El Modafinilo ha sido clínicamente útil en el tratamiento de la narcolepsia, un trastorno neurológico caracterizado por ataques incontrolables de somnolencia diurna . También se utiliza experimentalmente en el tratamiento de la enfermedad de Alzheimer, la distrofia miotónica y la fatiga inducida por la esclerosis múltiple .

Tratamiento del Deterioro Cognitivo

El Modafinilo se ha utilizado para tratar el deterioro cognitivo en la esquizofrenia . Estimula las vías de la dopamina, la serotonina y la norepinefrina en el cerebro .

Tratamiento del Trastorno por Déficit de Atención e Hiperactividad (TDAH)

El Modafinilo podría ser útil para tratar el trastorno por déficit de atención e hiperactividad (TDAH) .

Tratamiento de la Fatiga Relacionada con el Cáncer

El Modafinilo se ha utilizado para tratar la fatiga relacionada con el cáncer .

Tratamiento de la Enfermedad de Parkinson y la Dependencia a la Cocaína

Otras aplicaciones terapéuticas del Modafinilo incluyen la enfermedad de Parkinson, y la dependencia y la abstinencia de la cocaína .

Biodisponibilidad Mejorada

Se han preparado co-cristales de Modafinilo con ácido nicotínico para mejorar simultáneamente la solubilidad, la disolución y la biodisponibilidad

Mecanismo De Acción

Target of Action

Modafinil Acid, also known as 2-(benzhydrylsulfinyl)acetic acid, primarily targets the dopamine system in the brain . It inhibits the dopamine transporter, which increases the availability of dopamine in the brain . Modafinil Acid also has an effect on other neurotransmitter systems such as norepinephrine, histamine, and orexin systems, all of which contribute to heightened alertness and wakefulness .

Mode of Action

The exact mechanism of action of Modafinil Acid is unclear. In vitro studies have shown it to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine . Modafinil Acid activates glutamatergic circuits while inhibiting GABA .

Biochemical Pathways

Modafinil Acid affects several biochemical pathways. It increases dopamine levels in the brain by inhibiting the dopamine transporter . It also influences other neurotransmitter systems, which may contribute to its overall effects .

Pharmacokinetics

After single or multiple oral doses, Modafinil Acid is readily absorbed, reaching maximum plasma concentrations at 2-4 hours after administration and pharmacokinetic steady state within 2-4 days . Its pharmacokinetics are dose-independent between 200 and 600 mg/day . Modafinil Acid is primarily eliminated via metabolism, mainly in the liver, with subsequent excretion in the urine .

Result of Action

In the breakdown process of modafinil, modafinil is primarily hydrolyzed by an esterase or amidase enzyme into modafinil acid .

Action Environment

The action, efficacy, and stability of Modafinil Acid can be influenced by various environmental factors. For instance, in patients who are renally or hepatically compromised, the elimination processes can be slowed . Similarly, elimination in the elderly may be reduced due to normal effects of aging . These factors should be considered when administering Modafinil Acid.

Análisis Bioquímico

Biochemical Properties

It is known that Modafinil Acid is the metabolite of modafinil . The metabolic conversion of modafinil into Modafinil Acid has been studied in different ethnic groups .

Cellular Effects

Modafinil, from which Modafinil Acid is derived, has been shown to have beneficial effects on macroscopic destructions in a rat model of inflammatory bowel disease .

Molecular Mechanism

It is known that Modafinil Acid is the metabolite of modafinil

Temporal Effects in Laboratory Settings

It is known that Modafinil Acid is the metabolite of modafinil

Dosage Effects in Animal Models

Modafinil, from which Modafinil Acid is derived, has been shown to have beneficial effects on macroscopic destructions in a rat model of inflammatory bowel disease .

Metabolic Pathways

Modafinil Acid is involved in the metabolic pathway of modafinil . The metabolic conversion of modafinil into Modafinil Acid has been studied in different ethnic groups .

Transport and Distribution

It is known that Modafinil Acid is the metabolite of modafinil

Subcellular Localization

It is known that Modafinil Acid is the metabolite of modafinil

Propiedades

IUPAC Name |

2-benzhydrylsulfinylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARQPIWTMBRJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60979768 | |

| Record name | (Diphenylmethanesulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63547-24-0, 112111-44-1, 112111-45-2 | |

| Record name | Modafinil acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63547-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyhydrylsulfinylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modafinil acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modafinil acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Diphenylmethanesulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzhydrylsulfinylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MODAFINIL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54N37HN7N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)

![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)